

8-Chloro-dioxolo[4,5-g]quinazoline chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 8-Chloro-[1,3]dioxolo[4,5-g]quinazoline

Cat. No.: B1602171

[Get Quote](#)

An In-depth Technical Guide to the 8-Chloro-[1]dioxolo[4,5-g]quinazoline Scaffold: Synthesis, Reactivity, and Medicinal Chemistry Applications

Authored by: A Senior Application Scientist Abstract

The quinazoline core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.^{[2][3]} When fused with a methylenedioxy (dioxolo) ring system, it forms the[1]dioxolo[4,5-g]quinazoline scaffold, a framework present in compounds with significant therapeutic potential, including kinase inhibitors. This technical guide focuses on a key synthetic intermediate: 8-Chloro-[1]dioxolo[4,5-g]quinazoline (also known as 4-Chloro-6,7-methylenedioxoquinazoline). While detailed experimental and biological data on this specific molecule are sparse, its strategic importance lies in its role as a versatile building block for drug discovery. This document provides a comprehensive overview of its chemical properties, a validated protocol for its synthesis, an analysis of its chemical reactivity, and a discussion of its application in the development of advanced therapeutic agents.

Core Chemical and Physical Properties

8-Chloro-[1]dioxolo[4,5-g]quinazoline is a heterocyclic aromatic compound that serves primarily as a reactive intermediate in organic synthesis. Its core structure features a pyrimidine ring

fused to a benzene ring, which is itself fused to a 1,3-dioxole ring. The strategic placement of a chlorine atom on the pyrimidine ring renders it an excellent electrophile for nucleophilic substitution reactions.

Chemical Identity and Structure

The fundamental properties of this compound are summarized below.

Property	Value	Reference(s)
Chemical Name	8-Chloro-[1]dioxolo[4,5-g]quinazoline	[4]
Alternative Name	4-Chloro-6,7-methylenedioxyquinazoline	[5][6]
CAS Number	72700-23-3	[4][5]
Molecular Formula	C ₉ H ₅ ClN ₂ O ₂	[4]
Molecular Weight	208.60 g/mol	[4]
SMILES	ClC1=C2C=C3C(OCO3)=CC2=NC=N1	[4]
Chemical Structure		

Safety and Handling

As a reactive chemical intermediate, proper handling is crucial. The compound is classified with a GHS warning pictogram.

Hazard Statement	Code	Description	Reference(s)
Acute Toxicity (Oral)	H302	Harmful if swallowed	[4]
Skin Corrosion/Irritation	H315	Causes skin irritation	[4][7]
Eye Damage/Irritation	H319	Causes serious eye irritation	[4][7]
STOT - Single Exposure	H335	May cause respiratory irritation	[4][7]

Storage and Stability: Store long-term in a cool, dry place.[7] For optimal stability, the compound should be sealed in a dry atmosphere at 2-8°C.[4]

Synthesis Protocol: A Validated Two-Step Approach

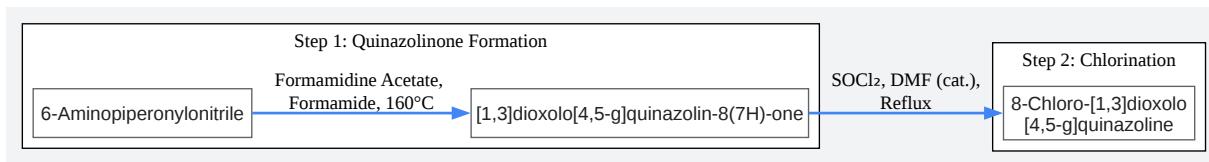
The synthesis of 8-Chloro-[1]dioxolo[4,5-g]quinazoline is not extensively detailed in dedicated publications. However, a robust and widely applicable two-step synthesis can be constructed based on established methodologies for producing 4-chloroquinazoline analogues.[8] The process involves the initial formation of the corresponding quinazolin-4-one, followed by chlorination.

Step 1: Synthesis of[1][2]dioxolo[4,5-g]quinazolin-8(7H)-one

The foundational step is the cyclization of an appropriate anthranilamide derivative. The Niementowski quinazoline synthesis, or a variation thereof, is the standard approach. Here, 6-aminopiperonylonitrile (or the corresponding amide/acid) is reacted with a one-carbon source like formamide or formamidine acetate to construct the pyrimidine ring.

Protocol:

- Reactant Preparation: A mixture of 6-aminopiperonylonitrile (1 equivalent) and formamidine acetate (1.5 equivalents) is prepared.


- Solvent and Reaction: The reactants are suspended in formamide, which serves as both a solvent and a reagent.
- Thermal Cyclization: The mixture is heated to 160°C and refluxed for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
- Purification: The crude solid is washed with water and then ethanol to remove residual formamide and impurities, yielding the[1]dioxolo[4,5-g]quinazolin-8(7H)-one intermediate.

Step 2: Chlorination to 8-Chloro-[1][2]dioxolo[4,5-g]quinazoline

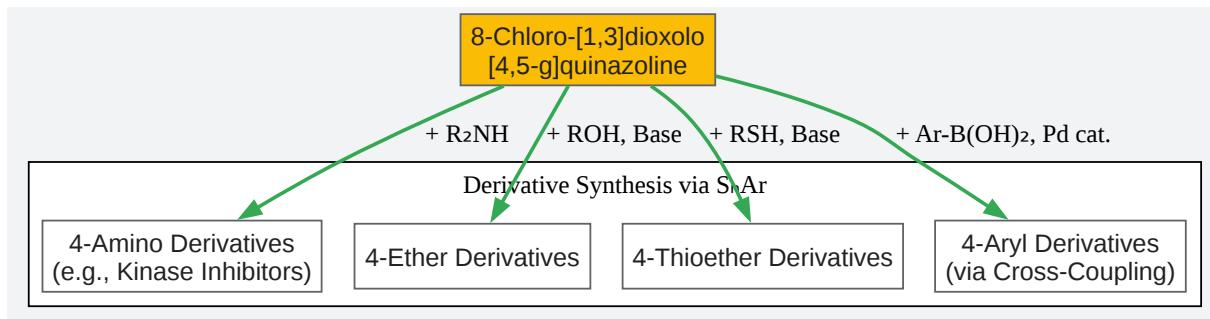
The hydroxyl group of the quinazolinone is converted to a chloro group using a standard chlorinating agent such as thionyl chloride (SOCl_2) or phosphorus oxychloride (POCl_3). This transformation is critical as it activates the C4 position for subsequent nucleophilic substitution. [8]

Protocol:

- Reactant Suspension: The dried[1]dioxolo[4,5-g]quinazolin-8(7H)-one intermediate (1 equivalent) is suspended in an excess of thionyl chloride (SOCl_2).
- Catalysis: A catalytic amount of N,N-dimethylformamide (DMF) is added to facilitate the reaction.
- Reaction: The mixture is heated to reflux (approx. 76°C) for 4 hours. The solid should dissolve as the reaction proceeds.
- Removal of Excess Reagent: After the reaction is complete, the excess SOCl_2 is carefully removed under reduced pressure.
- Work-up: The residue is quenched by cautiously pouring it onto crushed ice. The resulting precipitate is collected by filtration, washed thoroughly with cold water to remove any acidic byproducts, and dried under vacuum.

[Click to download full resolution via product page](#)

Caption: General two-step synthesis of the target scaffold.


Chemical Reactivity and Synthetic Utility

The primary utility of 8-Chloro-[1]dioxolo[4,5-g]quinazoline in medicinal chemistry stems from the reactivity of its C4-chloro substituent. This position is highly susceptible to nucleophilic aromatic substitution (S_NAr), allowing for the facile introduction of a wide array of functional groups and building blocks.

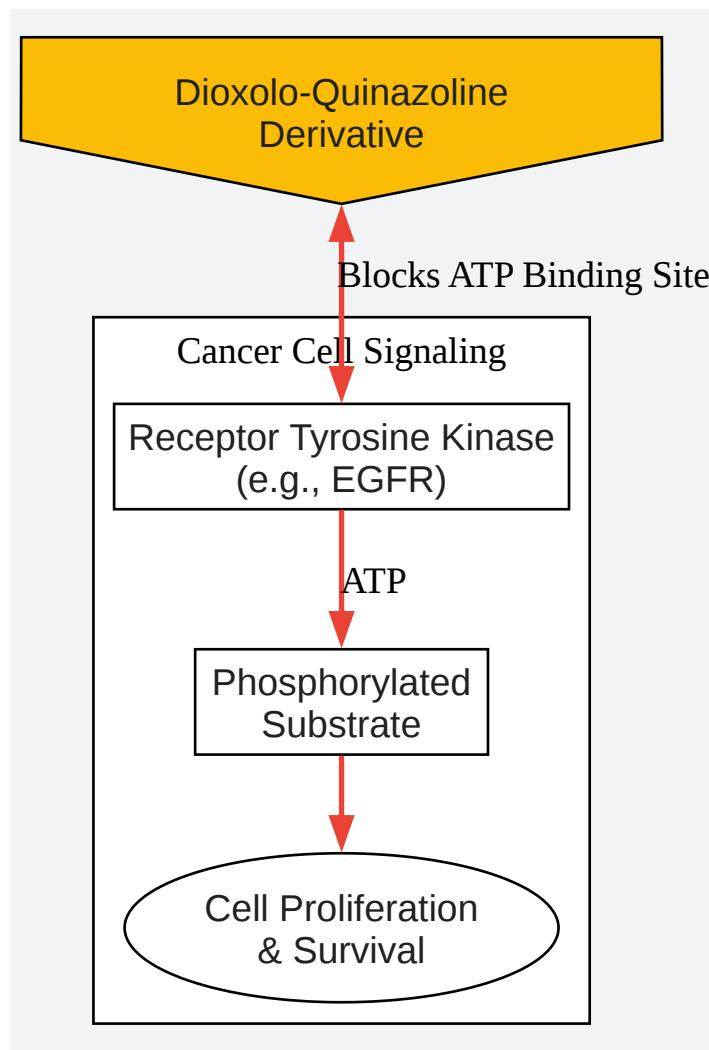
Key Reactions:

- **Amination:** Reaction with primary or secondary amines (anilines, benzylamines, piperazines, etc.) is the most common transformation, used to synthesize potent kinase inhibitors by introducing a pharmacophore that can interact with the hinge region of the enzyme's ATP-binding pocket.^[8]
- **Alkoxylation/Thiolation:** Reaction with alcohols or thiols in the presence of a base yields the corresponding ethers and thioethers.
- **Suzuki and other Cross-Coupling Reactions:** The chloro group can participate in palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds with various aryl or alkyl boronic acids.

This reactivity makes the compound an ideal scaffold for generating large chemical libraries for high-throughput screening.

[Click to download full resolution via product page](#)

Caption: Synthetic utility via nucleophilic substitution.


Biological Context and Therapeutic Relevance

While 8-Chloro-[1]dioxolo[4,5-g]quinazoline itself is not reported to have specific biological activity, the larger family of quinazoline derivatives is of immense pharmacological importance.
[2][9] The fusion of the quinazoline and dioxolo rings is a key feature in several classes of developmental drugs.

Role as a Scaffold for Kinase Inhibitors

The quinazoline core is central to numerous FDA-approved tyrosine kinase inhibitors (TKIs), such as Gefitinib, Erlotinib, and Lapatinib.[10] These drugs function by competing with ATP for the binding site on oncogenic kinases like the Epidermal Growth Factor Receptor (EGFR). The nitrogen atoms at positions 1 and 3 of the quinazoline ring typically form crucial hydrogen bonds with the "hinge region" of the kinase domain.

The 8-Chloro-[1]dioxolo[4,5-g]quinazoline scaffold provides the necessary framework to build such inhibitors. The chloro group serves as a handle to attach the side chains that confer potency and selectivity. For example, research into novel oxazolo[4,5-g]quinazolin-2(1H)-one derivatives as EGFR inhibitors highlights the therapeutic potential of this core structure.[11] Similarly, studies on thiazole-fused [4,5-g] or [5,4-g]quinazolin-8-ones demonstrate its utility in generating compounds with cytotoxic activity against various cancer cell lines.[12]

[Click to download full resolution via product page](#)

Caption: General mechanism of quinazoline-based kinase inhibitors.

Conclusion

8-Chloro-[1]dioxolo[4,5-g]quinazoline is a strategically vital, yet under-characterized, chemical entity. Its value is not in its intrinsic biological activity but in its role as a versatile and reactive scaffold. The combination of the biologically significant quinazoline core, the modulating dioxolo ring, and the synthetically crucial 4-chloro group makes it an indispensable tool for medicinal chemists. By enabling the rapid and efficient synthesis of diverse compound libraries through well-established nucleophilic substitution and cross-coupling reactions, this molecule serves as a critical gateway to the discovery of novel kinase inhibitors and other targeted therapeutics.

Future work documenting its specific reaction kinetics and expanding its use in combinatorial chemistry will further solidify its importance in modern drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 8-CHLORO[1,3]DIOXOLO[4,5-G]QUINOLINE | 59134-89-3 [chemicalbook.com]
- 2. An overview of quinazolines: Pharmacological significance and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 72700-23-3|8-Chloro-[1,3]dioxolo[4,5-g]quinazoline|BLD Pharm [bldpharm.com]
- 5. 4-Chloro-6,7-methylenedioxyquinazoline | 72700-23-3 [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. 72700-23-3 8-Chloro-[1,3]dioxolo[4,5-g]quinazoline AKSci 1276AC [aksci.com]
- 8. researchgate.net [researchgate.net]
- 9. Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and pharmacological diversification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis and biological activities of novel oxazolo[4,5-g]quinazolin-2(1H)-one derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [8-Chloro-dioxolo[4,5-g]quinazoline chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1602171#8-chloro-dioxolo-4-5-g-quinazoline-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com